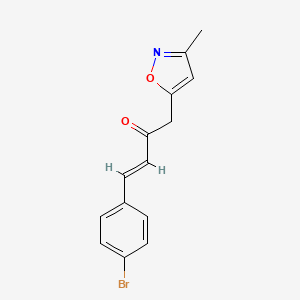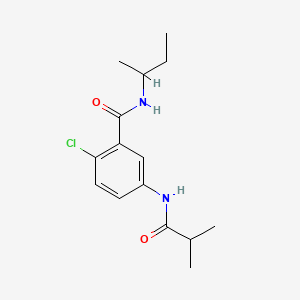
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a sec-butyl group, a chloro substituent, and an isobutyrylamino group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This intermediate is then reduced to the amine, followed by acylation with isobutyryl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or other metal catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the chloro and isobutyrylamino groups.
N-tert-butylbenzamide: Contains a tert-butyl group instead of a sec-butyl group.
N-isobutylbenzamide: Features an isobutyl group rather than a sec-butyl group.
Uniqueness
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is unique due to the presence of both the chloro and isobutyrylamino groups, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
N-butan-2-yl-2-chloro-5-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-5-10(4)17-15(20)12-8-11(6-7-13(12)16)18-14(19)9(2)3/h6-10H,5H2,1-4H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
RXWBNSJUILKOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369490.png)
![4-(4-ethylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13369492.png)
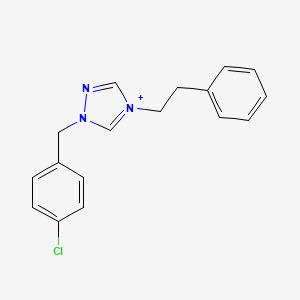
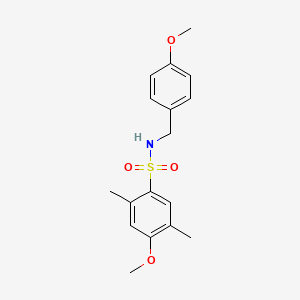

![6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369520.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
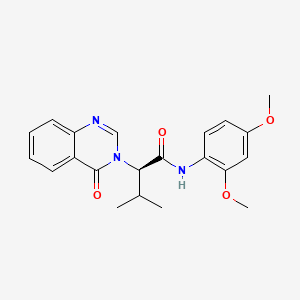
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
